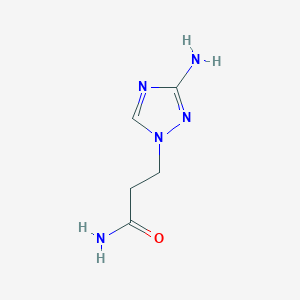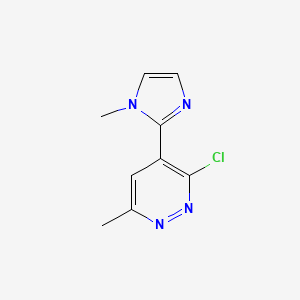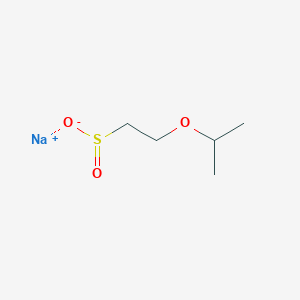
Sodium 2-(propan-2-yloxy)ethane-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(propan-2-yloxy)ethane-1-sulfinate: is an organosulfur compound with the molecular formula C5H11NaO3S . This compound is known for its versatility in various chemical reactions and its utility in synthetic organic chemistry. It is often used as a reagent in the formation of sulfonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate can be synthesized through the reaction of 2-(propan-2-yloxy)ethane-1-sulfinic acid with sodium hydroxide . The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(propan-2-yloxy)ethane-1-sulfinic acid+sodium hydroxide→sodium 2-(propan-2-yloxy)ethane-1-sulfinate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Sulfonyl Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is particularly valuable in the formation of sulfonyl chlorides, sulfonamides, and sulfonyl hydrazides, which are important intermediates in organic synthesis.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.
Medicine: this compound is used in the synthesis of pharmaceutical compounds, particularly those containing sulfonyl functional groups. These compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also used as a reagent in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of sodium 2-(propan-2-yloxy)ethane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can undergo oxidation, reduction, or substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparación Con Compuestos Similares
- Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate
- Sodium 2-(phenylthio)ethane-1-sulfinate
- Sodium 2-(methylthio)ethane-1-sulfinate
Comparison: Sodium 2-(propan-2-yloxy)ethane-1-sulfinate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Its propan-2-yloxy group provides steric hindrance, which can influence the outcome of reactions and the formation of specific products.
Propiedades
Fórmula molecular |
C5H11NaO3S |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
sodium;2-propan-2-yloxyethanesulfinate |
InChI |
InChI=1S/C5H12O3S.Na/c1-5(2)8-3-4-9(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
WBHFSGUVMJOEQP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OCCS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


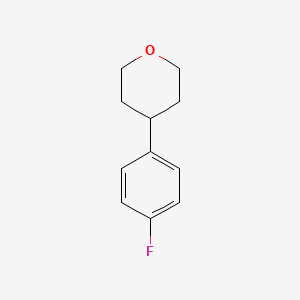
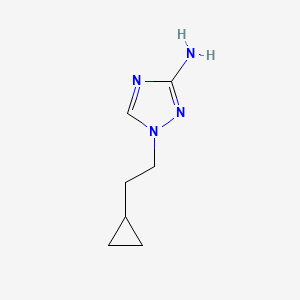
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)

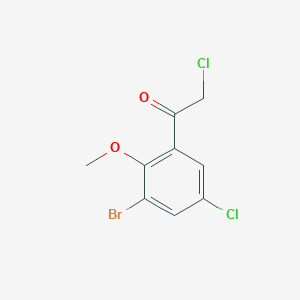
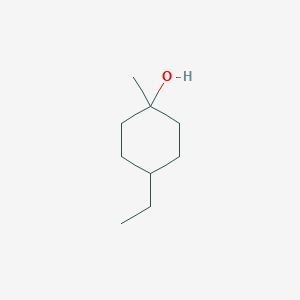
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)

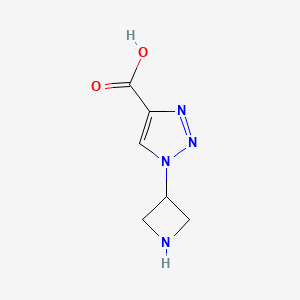
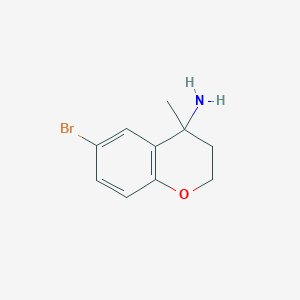
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
